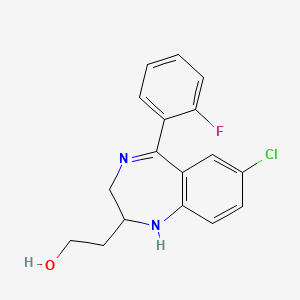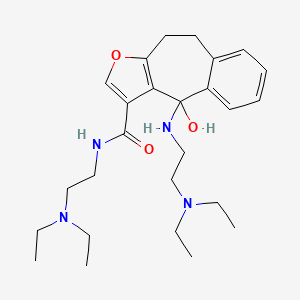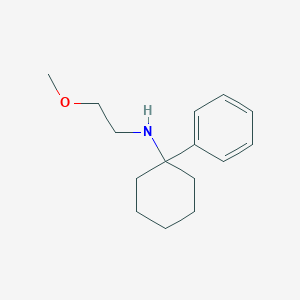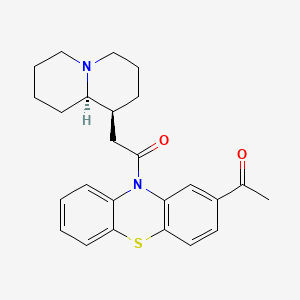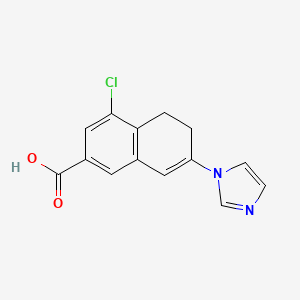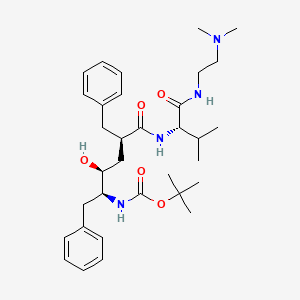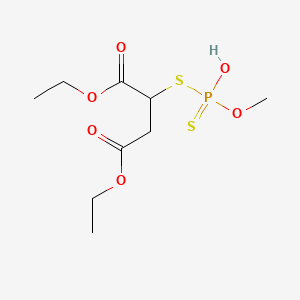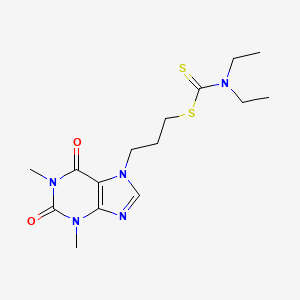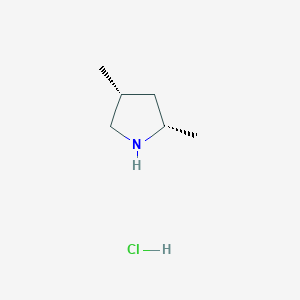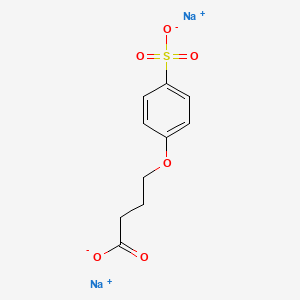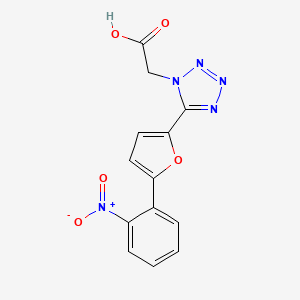
1H-Tetrazole-1-acetic acid, 5-(5-(2-nitrophenyl)-2-furanyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Tetrazole-1-acetic acid, 5-(5-(2-nitrophenyl)-2-furanyl)- is a complex organic compound that belongs to the tetrazole family. Tetrazoles are known for their stability and versatility in various chemical reactions. This particular compound features a tetrazole ring attached to an acetic acid moiety, with a 2-nitrophenyl and a furan ring substituent. Its unique structure makes it a valuable compound in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Tetrazole-1-acetic acid, 5-(5-(2-nitrophenyl)-2-furanyl)- typically involves multi-step organic reactions. One common method starts with the preparation of the tetrazole ring, which can be achieved through the cyclization of azides with nitriles under acidic or basic conditions. The subsequent steps involve the introduction of the acetic acid group and the attachment of the 2-nitrophenyl and furan rings. These steps often require specific catalysts and controlled reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities. Quality control measures are also implemented to ensure the consistency and reliability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Tetrazole-1-acetic acid, 5-(5-(2-nitrophenyl)-2-furanyl)- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.
Applications De Recherche Scientifique
1H-Tetrazole-1-acetic acid, 5-(5-(2-nitrophenyl)-2-furanyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which 1H-Tetrazole-1-acetic acid, 5-(5-(2-nitrophenyl)-2-furanyl)- exerts its effects is complex and involves multiple molecular targets and pathways. The nitrophenyl group can interact with various enzymes and receptors, leading to biological activity. The tetrazole ring is known for its ability to form stable complexes with metal ions, which can be exploited in catalytic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1H-Tetrazole-1-acetic acid, 5-(4-nitrophenyl)-
- 1H-Tetrazole-1-acetic acid, 5-(3-nitrophenyl)-
- 1H-Tetrazole-1-acetic acid, 5-(2-nitrophenyl)-
Uniqueness
1H-Tetrazole-1-acetic acid, 5-(5-(2-nitrophenyl)-2-furanyl)- is unique due to the presence of both the 2-nitrophenyl and furan rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
93770-59-3 |
|---|---|
Formule moléculaire |
C13H9N5O5 |
Poids moléculaire |
315.24 g/mol |
Nom IUPAC |
2-[5-[5-(2-nitrophenyl)furan-2-yl]tetrazol-1-yl]acetic acid |
InChI |
InChI=1S/C13H9N5O5/c19-12(20)7-17-13(14-15-16-17)11-6-5-10(23-11)8-3-1-2-4-9(8)18(21)22/h1-6H,7H2,(H,19,20) |
Clé InChI |
UBIAIJKPTBZAIX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC=C(O2)C3=NN=NN3CC(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


